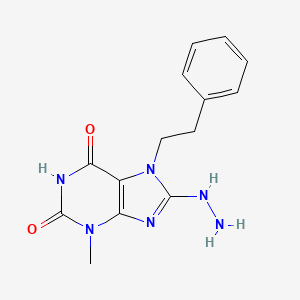
Ethyl 2-(2,4-Dichloro-5-(((3-(2-nitrophenoxy)-2-thienyl)carbonyl)amino)phenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2,4-Dichloro-5-(((3-(2-nitrophenoxy)-2-thienyl)carbonyl)amino)phenoxy)acetate is a synthetic compound with multifaceted applications in scientific research and industry. Its structure consists of complex functional groups that endow it with unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2,4-Dichloro-5-(((3-(2-nitrophenoxy)-2-thienyl)carbonyl)amino)phenoxy)acetate typically involves a series of reactions beginning with chlorination and acetylation of phenolic compounds. This is followed by a series of esterification and nitration reactions to incorporate the nitrophenoxy and thienyl groups. The key steps include:
Chlorination: : Introduction of chlorine atoms at the 2,4-positions on the phenyl ring.
Acetylation: : Formation of the ethyl ester functional group.
Nitration and Thiophene Introduction: : Incorporating nitrophenoxy and thienyl groups through nitration and coupling reactions.
Industrial Production Methods
Industrially, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and controlled temperature conditions are employed to ensure high efficiency and consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(2,4-Dichloro-5-(((3-(2-nitrophenoxy)-2-thienyl)carbonyl)amino)phenoxy)acetate can undergo various types of chemical reactions, including:
Oxidation: : Introduction of oxygen atoms leading to the formation of oxides.
Reduction: : Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane, and catalysts like palladium.
Major Products Formed
Major products from these reactions include oxidized derivatives, reduced compounds, and substituted analogs. Each product's formation depends on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
In Chemistry
In chemistry, this compound is used as an intermediate in synthesizing more complex molecules. Its unique functional groups make it a valuable starting material for various reactions.
In Biology
Biologically, Ethyl 2-(2,4-Dichloro-5-(((3-(2-nitrophenoxy)-2-thienyl)carbonyl)amino)phenoxy)acetate is studied for its potential interactions with cellular components, providing insights into cell signaling pathways and enzymatic reactions.
In Medicine
Medically, research explores its potential as a therapeutic agent due to its bioactive properties. Studies investigate its effects on disease models, aiming to understand its mechanisms and therapeutic potential.
In Industry
Industrially, it is utilized in manufacturing specialty chemicals, contributing to the production of materials with specific properties such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(2,4-Dichloro-5-(((3-(2-nitrophenoxy)-2-thienyl)carbonyl)amino)phenoxy)acetate involves its interaction with molecular targets, such as enzymes or receptors. The nitrophenoxy and thienyl groups play crucial roles in binding to these targets, influencing cellular pathways and eliciting specific biological responses.
Comparación Con Compuestos Similares
Ethyl 2-(2,4-Dichloro-5-(((3-(2-nitrophenoxy)-2-thienyl)carbonyl)amino)phenoxy)acetate is compared with compounds like Ethyl 2-(2,4-Dichloro-5-(((3-(phenoxy)-2-thienyl)carbonyl)amino)phenoxy)acetate and Ethyl 2-(2,4-Dichloro-5-(((3-(nitrophenoxy)-2-thienyl)carbonyl)amino)phenoxy)acetate. These compounds share structural similarities but differ in their functional groups, leading to variations in reactivity, bioactivity, and applications.
Conclusion
This compound is a compound of significant interest in various fields of research and industry. Its synthesis, reactivity, and applications highlight its versatility and potential for future studies.
Propiedades
IUPAC Name |
ethyl 2-[2,4-dichloro-5-[[3-(2-nitrophenoxy)thiophene-2-carbonyl]amino]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O7S/c1-2-30-19(26)11-31-18-10-14(12(22)9-13(18)23)24-21(27)20-17(7-8-33-20)32-16-6-4-3-5-15(16)25(28)29/h3-10H,2,11H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDDOSSJPOFNAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C(=C1)NC(=O)C2=C(C=CS2)OC3=CC=CC=C3[N+](=O)[O-])Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]oxy}pyridine](/img/structure/B2611153.png)
![N-{3-[1-(phenylsulfonyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide](/img/structure/B2611154.png)

![4-methyl-6-methylsulfanyl-N-[3-(1-phenylethoxy)propyl]-2-thiophen-2-ylpyrimidine-5-carboxamide](/img/structure/B2611156.png)
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2611158.png)



![rac-4-[(3R,4R)-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride](/img/structure/B2611168.png)
![1-(5-carboxypentyl)-3,3-dimethyl-2-[(1E)-2-(phenylamino)ethenyl]-3H-indol-1-ium-5-sulfonate](/img/structure/B2611169.png)
![2-[(2-Bromo-6-methylpyridin-3-yl)formamido]-3-phenylpropanamide](/img/structure/B2611170.png)
![ethyl 3-(4-fluorophenyl)-4-oxo-5-(3,4,5-trimethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2611173.png)

